2-Furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide 2-Furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide
Brand Name: Vulcanchem
CAS No.: 920114-36-9
VCID: VC0368595
InChI: InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27)
SMILES: C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol

2-Furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide

CAS No.: 920114-36-9

Main Products

VCID: VC0368595

Molecular Formula: C23H23N3O3

Molecular Weight: 389.4g/mol

2-Furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide - 920114-36-9

CAS No. 920114-36-9
Product Name 2-Furyl-N-{[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl}carboxamide
Molecular Formula C23H23N3O3
Molecular Weight 389.4g/mol
IUPAC Name N-[[1-(4-phenoxybutyl)benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C23H23N3O3/c27-23(21-13-8-16-29-21)24-17-22-25-19-11-4-5-12-20(19)26(22)14-6-7-15-28-18-9-2-1-3-10-18/h1-5,8-13,16H,6-7,14-15,17H2,(H,24,27)
Standard InChIKey YOLATLUFFCLPGN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Canonical SMILES C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
PubChem Compound 16619264
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator